1-benzyl-1,9-diazaspiro[5.5]undecane;2,2,2-trifluoroacetic acid

medicinal chemistry spirocyclic building blocks regioisomer differentiation

1-Benzyl-1,9-diazaspiro[5.5]undecane;2,2,2-trifluoroacetic acid (CAS 1100748-69-3) is a trifluoroacetate (TFA) salt form of a spirocyclic diamine featuring two piperidine rings fused at a single quaternary carbon, with a benzyl substituent at the N1 position and a free secondary amine at N9. The compound belongs to the 1,9-diazaspiro[5.5]undecane scaffold class—a recognized privileged structure in medicinal chemistry with applications spanning central nervous system (CNS) receptor modulation, metabolic enzyme inhibition, and antiviral research.

Molecular Formula C18H25F3N2O2
Molecular Weight 358.4 g/mol
CAS No. 1100748-69-3
Cat. No. B14167926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-1,9-diazaspiro[5.5]undecane;2,2,2-trifluoroacetic acid
CAS1100748-69-3
Molecular FormulaC18H25F3N2O2
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1CCN(C2(C1)CCNCC2)CC3=CC=CC=C3.C(=O)(C(F)(F)F)O
InChIInChI=1S/C16H24N2.C2HF3O2/c1-2-6-15(7-3-1)14-18-13-5-4-8-16(18)9-11-17-12-10-16;3-2(4,5)1(6)7/h1-3,6-7,17H,4-5,8-14H2;(H,6,7)
InChIKeyLFNDUFCVIQTOKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-1,9-diazaspiro[5.5]undecane 2,2,2-Trifluoroacetate (CAS 1100748-69-3): Procurement-Relevant Specification Overview


1-Benzyl-1,9-diazaspiro[5.5]undecane;2,2,2-trifluoroacetic acid (CAS 1100748-69-3) is a trifluoroacetate (TFA) salt form of a spirocyclic diamine featuring two piperidine rings fused at a single quaternary carbon, with a benzyl substituent at the N1 position and a free secondary amine at N9 . The compound belongs to the 1,9-diazaspiro[5.5]undecane scaffold class—a recognized privileged structure in medicinal chemistry with applications spanning central nervous system (CNS) receptor modulation, metabolic enzyme inhibition, and antiviral research [1]. Its molecular formula is C₁₈H₂₅F₃N₂O₂, with a molecular weight of 358.40 g/mol and a calculated LogP of 3.69 . Available from multiple suppliers in purities ≥95% (free base) and ≥98% (TFA salt), this compound serves primarily as a synthetic building block and intermediate for structure–activity relationship (SAR) exploration rather than as a finished active pharmaceutical ingredient .

Why Generic Substitution of 1-Benzyl-1,9-diazaspiro[5.5]undecane Analogs Introduces Procurement Risk: Regioisomeric and Salt-Form Distinctions


Compounds within the 1,9-diazaspiro[5.5]undecane class are not interchangeable procurement items: the position of the benzyl substituent on the diazaspiro framework (N1, N2, N3, or N9) determines the vector of the pendant aromatic group and the accessibility of the remaining secondary amine for downstream derivatization [1]. Specifically, the 1-benzyl regioisomer (free base CAS 1100748-68-2; TFA salt CAS 1100748-69-3) presents the benzyl group at N1, leaving the N9 nitrogen free—a topology distinct from the 2-benzyl (CAS 867006-13-1), 3-benzyl, and 9-benzyl (CAS 95466-84-5) regioisomers . Furthermore, the TFA salt form (MW 358.40) versus the free base (MW 244.37, C₁₆H₂₄N₂) offers differentiated handling properties—the salt is typically a solid with enhanced stability and water solubility, reducing the variability introduced by free-base amine oxidation or hygroscopicity during storage . Substituting an in-class analog without matching both regioisomeric identity and salt form can lead to inconsistent reactivity in subsequent coupling steps and confounded SAR interpretation [1].

1-Benzyl-1,9-diazaspiro[5.5]undecane TFA Salt (CAS 1100748-69-3): Quantitative Evidence for Differentiated Selection


Regioisomeric Identity: N1-Benzyl Substitution Pattern Versus 2-Benzyl and 9-Benzyl Analogs

The target compound is the 1-benzyl regioisomer of the 1,9-diazaspiro[5.5]undecane scaffold. In this isomer, the benzyl substituent is attached at N1, and the unsubstituted N9 secondary amine remains available as a reactive handle for subsequent functionalization (e.g., acylation, sulfonylation, reductive amination). This is mechanistically distinct from the 2-benzyl-2,9-diazaspiro[5.5]undecane regioisomer (CAS 867006-13-1), where benzyl substitution at the 2-position alters the spatial orientation of the aromatic group relative to the spiro junction and modifies the pKa and nucleophilicity profile of the remaining amine . The 9-benzyl regioisomer (CAS 95466-84-5) presents an inverted topology, with the benzyl group at the position corresponding to N9, which changes the exit vector for derivatization at the remaining N1 nitrogen . These regioisomeric differences are not gradations of activity—they represent structurally distinct chemical entities that will yield different products upon identical reaction sequences [1].

medicinal chemistry spirocyclic building blocks regioisomer differentiation

TFA Salt Versus Free Base: Quantitative Physicochemical Differentiation for Handling and Formulation

The TFA salt form (CAS 1100748-69-3) provides differentiated physicochemical properties relative to the free base (CAS 1100748-68-2). The TFA counterion increases the molecular weight from 244.37 g/mol (free base, C₁₆H₂₄N₂) to 358.40 g/mol (salt, C₁₈H₂₅F₃N₂O₂)—a 46.7% mass increase that must be accounted for in stoichiometric calculations . The salt form also exhibits a calculated LogP of 3.69 and a polar surface area (PSA) of 52.57 Ų , which places it within favorable drug-like physicochemical space (LogP < 5, PSA < 140 Ų) for membrane permeability, consistent with the scaffold's established utility in CNS-targeted library synthesis . In contrast, the free base (1 H-bond donor, 2 H-bond acceptors, 2 rotatable bonds) has a lower molecular complexity and may exhibit different solubility and stability profiles under ambient storage conditions . The TFA salt is typically supplied as a solid with purity ≥98% (NLT) and recommended storage at 20°C for up to 2 years, offering defined stability parameters for repeatable experimental workflows .

salt form selection physicochemical properties compound management

Scaffold-Class Inference: N1-Benzyl-1,9-diazaspiro[5.5]undecane as a Precursor to CNS-Active and Metabolic-Target Ligands

While no direct receptor-binding data (Ki, IC₅₀, EC₅₀) for this specific compound have been reported in peer-reviewed primary literature retrievable for this guide, the 1,9-diazaspiro[5.5]undecane scaffold class has been extensively validated as a privileged pharmacophore [1]. Derivatives of this scaffold have been disclosed in patents and primary papers as orexin receptor antagonists (WO2012/048880, Novartis AG) for sleep disorders [2], as neurokinin (NK₁/NK₂) antagonists for anxiety and IBS [3], as acetyl-CoA carboxylase (ACC1/ACC2) inhibitors with IC₅₀ values of 67 and 174 nM for obesity indications [4], and as sigma-1 receptor (σ₁R) and μ-opioid receptor (MOR) dual ligands for pain treatment [5]. The N1-benzyl substitution pattern of the target compound—with a free N9 amine—positions it as a direct synthetic precursor for generating libraries of N9-functionalized analogs via acylation, sulfonylation, or reductive amination, enabling parallel exploration of these therapeutically relevant target classes [1]. This contrasts with regioisomers in which the reactive amine is sterically or electronically differentiated by an alternative benzyl placement.

CNS drug discovery GPCR ligands metabolic disease privileged scaffold

Differentiation from Pharmacologically Advanced 3,9-Diazaspiro[5.5]undecane Analogs: Procurement for Early-Stage Versus Late-Stage Research

The 3,9-diazaspiro[5.5]undecane scaffold has yielded potent, well-characterized GABAₐ receptor (GABAAR) antagonists such as compounds 2027 and 018, which are reported as competitive antagonists with low cellular membrane permeability [1]. These advanced analogs possess elaborated substituents at both the N3 and N9 positions and are closer to lead-optimization or clinical-candidate status. By contrast, the target compound—with a single N1-benzyl substituent and a free N9 amine—is positioned earlier in the discovery pipeline as a fragment-like or late-stage diversification intermediate [2]. This differential stage of molecular complexity is a procurement-relevant distinction: the target compound is suited for parallel library synthesis and SAR exploration of the N9 vector, whereas compounds such as 2027 and 018 are procurement targets for pharmacological profiling and in vivo studies with pre-defined substitution patterns [3]. The structural simplicity of the target compound (free base: 18 heavy atoms, complexity score 252) compared to elaborated GABAAR antagonists supports its use in hit-to-lead and fragment-based discovery programs .

lead optimization GABAAR antagonists drug discovery stage SAR exploration

Best-Fit Research and Industrial Application Scenarios for 1-Benzyl-1,9-diazaspiro[5.5]undecane TFA Salt (CAS 1100748-69-3)


Parallel Library Synthesis of N9-Functionalized 1,9-Diazaspiro[5.5]undecane Analogs for CNS GPCR Screening

The TFA salt form provides the free N9 amine in a stable, weighable solid format suitable for automated parallel synthesis. Researchers can perform N9 acylation, sulfonylation, or reductive amination to generate diverse analog libraries targeting orexin receptors, neurokinin receptors, or dopamine D₃ receptors—all target classes for which the 1,9-diazaspiro[5.5]undecane scaffold has demonstrated tractable SAR [1]. The N1-benzyl group remains constant, serving as a lipophilic anchor while the N9 vector is systematically explored.

Fragment-Based Drug Discovery (FBDD) Using the N1-Benzyl Scaffold as a Privileged sp³-Rich Starting Point

With only 18 heavy atoms, a molecular weight of 244.37 (free base), and high fraction sp³ (Fsp³) character inherent to the spirocyclic core, this compound meets fragment-likeness criteria for FBDD campaigns [1]. Its LogP of 3.69 for the TFA salt indicates adequate lipophilicity for CNS penetration while remaining within drug-like bounds . The scaffold can be elaborated via structure-based design to target ACC1/ACC2 (class-validated IC₅₀ range: 67–174 nM) or sigma-1/μ-opioid dual pharmacology [2].

Regioisomerically Controlled Synthesis of Spirocyclic Polyamine Chemical Probes

When synthetic routes require unambiguous regioisomeric identity—for example, to compare the biological activity of 1-benzyl, 2-benzyl, 3-benzyl, and 9-benzyl substitution patterns on the diazaspiro[5.5]undecane core—this compound serves as the definitive 1-benzyl standard. The TFA salt's ≥98% purity specification (NLT) ensures that subsequent derivatization yields products with traceable regioisomeric fidelity, eliminating the confounding variable of mixed isomer populations in SAR interpretation .

Metabolic Disease Program: ACC Inhibitor Lead Generation via N9 Derivatization

The 1,9-diazaspiro[5.5]undecane scaffold has been validated as an acetyl-CoA carboxylase (ACC) inhibitor chemotype, with reported IC₅₀ values of 67 and 174 nM for optimized analogs in the 1-oxa-4,9-diazaspiro sub-series [2]. The target compound, bearing the N1-benzyl group and a free N9 amine, enables direct synthesis of focused ACC inhibitor libraries through N9 functionalization with acyl, carbamoyl, or sulfonamide groups, building on the established ACC pharmacophore model while exploring novel N9 substitution space.

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